molecular formula C12H19NO4 B13423436 (1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

Cat. No.: B13423436
M. Wt: 241.28 g/mol
InChI Key: FAHIMIGUGVUDBG-CIUDSAMLSA-N
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Description

(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[410]heptane-5-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by the introduction of the azabicyclo structure and subsequent functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic structure, often facilitated by the presence of leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S,6S)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid: Lacks the (2-methylpropan-2-yl)oxycarbonyl group.

    (1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane: Lacks the carboxylic acid group.

Uniqueness

The presence of both the (2-methylpropan-2-yl)oxycarbonyl group and the carboxylic acid group in (1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid imparts unique chemical properties and reactivity, making it distinct from similar compounds. This dual functionality allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7(10(14)15)8-6-9(8)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1

InChI Key

FAHIMIGUGVUDBG-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]2[C@@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)C(=O)O

Origin of Product

United States

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